N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
This compound features a fused pyrrolo[3,2,1-ij]quinoline core, a sulfonamide group at position 8, and a 4-oxo moiety. The sulfonamide nitrogen is substituted with two distinct heteroaromatic groups: a furan-2-ylmethyl and a thiophen-3-ylmethyl. Structural elucidation of such compounds typically employs X-ray crystallography (using programs like SHELX ) and NMR spectroscopy .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-11-oxo-N-(thiophen-3-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c24-20-4-3-16-10-19(11-17-5-7-23(20)21(16)17)29(25,26)22(12-15-6-9-28-14-15)13-18-2-1-8-27-18/h1-2,6,8-11,14H,3-5,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVZLSDVSHYXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N(CC4=CSC=C4)CC5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS Number: 1797744-96-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrroloquinoline core with furan and thiophene substituents. Its molecular formula is with a molecular weight of 428.5 g/mol. The presence of the sulfonamide group contributes to its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of N-heterocycles, including derivatives similar to our compound. For instance, compounds with structural similarities have shown activity against various viruses such as HIV and influenza. Specifically, modifications in the furan or thiophene rings can enhance antiviral efficacy by targeting viral replication mechanisms .
Antimicrobial Activity
Compounds with quinoline and related structures have demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives of quinoline exhibit high efficacy against pathogens like Escherichia coli and Staphylococcus aureus, suggesting that our compound may possess similar antimicrobial properties due to its structural features .
| Activity Type | Target Pathogen/Condition | Efficacy |
|---|---|---|
| Antiviral | HIV | Moderate |
| Antibacterial | E. coli | High |
| Antifungal | Aspergillus niger | Moderate |
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. Compounds in this class have been shown to selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The specific structure of this compound may enhance its selectivity for COX-2 over COX-1, potentially leading to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to this compound:
- Antiviral Screening : A study evaluated various N-Heterocycles for their ability to inhibit viral replication. Compounds were tested against multiple strains of HIV and showed promising results with IC50 values in the low micromolar range .
- Antimicrobial Testing : Another investigation focused on quinoline derivatives against bacterial strains. Results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
- Inflammation Models : In vitro studies on COX inhibition demonstrated that some sulfonamide derivatives exhibited sub-micromolar IC50 values for COX-2 inhibition without significantly affecting COX-1 activity .
Scientific Research Applications
Antiviral Properties
Research indicates that compounds with similar structures may exhibit antiviral activity by inhibiting viral replication pathways. The furan and thiophene components are known to enhance reactivity with viral proteins, potentially leading to effective antiviral agents.
Anticancer Activity
The compound's structure suggests it could interact with cellular pathways involved in tumor growth and proliferation. Preliminary studies have indicated that derivatives of pyrroloquinoline compounds can inhibit cancer cell growth through various mechanisms, including:
- Inhibition of signaling pathways associated with cell survival.
- Interaction with critical enzymes involved in cancer metabolism.
Comparative Analysis with Related Compounds
To understand the unique properties of N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, a comparison with related compounds is essential. The following table summarizes notable analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(furan-2-ylmethyl)-3-(5-phenyltetrahydrofuran)propanamide | Lacks methoxy group | Different ring system |
| N-(furan-2-ylmethyl)-3-(5-(4-hydroxyphenyl)furan)propanamide | Hydroxy instead of methoxy | Potentially different reactivity |
| N-{[4-(furan-2-yl)thiophen]}propanamide | Similar thiophene but different substituents | Lacks methoxy group |
This comparison highlights how variations in structure can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Activity : Research focusing on derivatives of pyrrolo[3,2,1]quinoline has shown promising results in inhibiting viral replication. Specific mechanisms include targeting viral enzymes critical for replication processes.
- Anticancer Potential : A study on pyrroloquinoline derivatives indicated that certain modifications could enhance anticancer efficacy by targeting specific pathways involved in tumor progression.
Future Directions in Research
The ongoing exploration of this compound is crucial for identifying its full therapeutic potential. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- In Vivo Studies : Conducting animal models to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound is part of a broader class of pyrroloquinoline sulfonamides. Key analogs include:
Key Observations :
Spectroscopic and Physicochemical Properties
NMR data from related compounds (e.g., rapamycin analogs ) reveal that substituents in regions analogous to the pyrroloquinoline core cause distinct chemical shifts. For example:
Solubility and Stability :
- Thiophene-containing compounds may exhibit lower aqueous solubility than furan analogs due to increased hydrophobicity.
Q & A
Q. What are the key synthetic steps for preparing N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?
The synthesis involves multi-step reactions, including nucleophilic substitution for introducing the furan- and thiophen-methyl groups, followed by cyclization to form the pyrroloquinoline core. Sulfonamide formation is typically achieved via coupling reactions under controlled pH and temperature. Purification employs column chromatography (silica gel, gradient elution) to isolate intermediates and the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural ambiguities, particularly for distinguishing fused heterocycles. Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretches at ~1350 cm⁻¹) .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a diffractometer, and structures are refined via SHELXL, which optimizes bond lengths/angles and validates hydrogen bonding networks (e.g., sulfonamide interactions) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Enzymatic inhibition assays (e.g., kinase or protease targets) and cytotoxicity screening (using cancer cell lines like HeLa or MCF-7) are standard. Dose-response curves (IC₅₀ values) and selectivity indices against non-target cells provide initial activity profiles .
Q. What role do the furan and thiophene moieties play in the compound’s reactivity?
The furan ring contributes electron-rich π-systems for potential π-π stacking in target binding, while the thiophene’s sulfur atom enhances lipophilicity and metabolic stability. Both groups influence solubility and intermolecular interactions in crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic variation of catalysts (e.g., Pd for cross-coupling), solvents (polar aprotic like DMF), and temperature (60–100°C) enhances efficiency. Real-time monitoring via TLC or HPLC-MS identifies side products, enabling stepwise adjustments .
Q. How should researchers address contradictions in crystallographic refinement data?
Discrepancies in thermal parameters or occupancy factors require re-examining data collection (e.g., crystal quality, resolution). SHELXL’s constraints (e.g., DFIX for bond lengths) and comparison with analogous structures in the Cambridge Structural Database (CSD) resolve conflicts .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Synthesize derivatives with modified substituents (e.g., replacing thiophen-3-ylmethyl with pyridyl groups) and evaluate bioactivity. Molecular docking predicts binding modes, while Hammett plots correlate electronic effects with potency .
Q. How can the compound’s stability under physiological conditions be assessed?
Conduct accelerated degradation studies: expose to pH 1–10 buffers, UV light, and elevated temperatures (40–60°C). Monitor decomposition via LC-MS and identify degradation products to guide formulation strategies .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculate binding energies and frontier molecular orbitals. QSAR models integrate physicochemical descriptors (logP, polar surface area) to optimize pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
